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molecular formula C23H39ClN2O4S B094829 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide CAS No. 16383-08-7

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B094829
M. Wt: 475.1 g/mol
InChI Key: JCIPWPZWBYTTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049477

Procedure details

170 g of N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide was dissolved in 640 ml of acetone, and thereto were added 79 g of potassium carbonate, 6 ml of Polyethylene Glycol 400 and 71 g of dimethyl sulfate. The resulting mixture was heated under reflux for 5 hours. To the resulting reaction mixture, 240 ml of acetone was added, and then 870 ml of water was added dropwise. Upon cooling to room temperature, crystals were deposited. The crystals were filtered off, washed successively with water and methanol, and then dried. Yield: 169 g, Percent yield: 97%, Melting point: 74°-75° C.
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
Polyethylene Glycol 400
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:17][S:18]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([N+:28]([O-:30])=[O:29])[CH:22]=1)(=[O:20])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:31](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O.O>CC(C)=O>[CH3:31][N:17]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[S:18]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([N+:28]([O-:30])=[O:29])[CH:22]=1)(=[O:19])=[O:20] |f:1.2.3|

Inputs

Step One
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
640 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Polyethylene Glycol 400
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
71 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
870 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed successively with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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